N-Methylformamide

Catalog No.
S570132
CAS No.
123-39-7
M.F
C2H5NO
M. Wt
59.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylformamide

CAS Number

123-39-7

Product Name

N-Methylformamide

IUPAC Name

N-methylformamide

Molecular Formula

C2H5NO

Molecular Weight

59.07 g/mol

InChI

InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)

InChI Key

ATHHXGZTWNVVOU-UHFFFAOYSA-N

SMILES

CNC=O

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Very soluble in acetone, ethanol.
Miscible in water
1000 mg/mL at 25 °C
Solubility in water: good
Water miscible
Ethanol miscible
Ether immiscible

Synonyms

Methylformamide; Monomethylformamide; N-Methylformimidic Acid; N-Monomethylformamide; NSC 3051

Canonical SMILES

CNC=O

Solvent and Ligand:

  • Solvent: NMF is a polar, aprotic solvent. This property makes it a valuable tool for dissolving a wide range of organic and inorganic compounds, particularly those with aromatic rings. It is used in various chemical reactions and purification processes .
  • Ligand: NMF can act as a ligand in coordination chemistry, forming complexes with metal ions. This property allows researchers to study the interactions between metal ions and organic molecules .

Organic Synthesis:

NMF serves as a reagent in various organic syntheses, including:

  • Formaldehyde precursor: NMF can be readily hydrolyzed to release formaldehyde, a crucial building block in organic synthesis .
  • Methylating agent: NMF can be used to introduce a methyl group (-CH3) to other molecules, facilitating various organic transformations .

Environmental Research:

The atmospheric behavior and reactivity of NMF are of interest to environmental scientists. Studies investigate:

  • Atmospheric reactions: NMF's interaction with hydroxyl radicals (OH) and its photo-oxidation under atmospheric conditions are crucial for understanding its role in atmospheric chemistry .

Potential Anti-Cancer Agent:

Preliminary research suggests NMF may have anti-cancer properties. Studies in mice have shown:

  • Cytotoxic effects: NMF exhibits cytotoxic (cell-killing) effects against cancer cells .
  • Radiosensitizing activity: NMF may enhance the effectiveness of radiation therapy by making cancer cells more susceptible to radiation damage .
  • Chemosensitizing activity: NMF may improve the efficacy of chemotherapeutic drugs by making cancer cells more vulnerable to their effects .

N-Methylformamide is an organic compound with the molecular formula C2H5NO\text{C}_2\text{H}_5\text{NO}. It is a secondary amide, characterized by its colorless, nearly odorless liquid state at room temperature. N-Methylformamide is primarily utilized as a reagent in various organic syntheses and serves as a highly polar solvent. Its structure comprises a methyl group attached to the nitrogen of the formamide functional group, which influences its chemical behavior and interactions with other substances .

NMF is considered a moderate health hazard. Studies suggest potential hepatotoxic (liver damaging) effects []. It is also a mild skin irritant []. Appropriate personal protective equipment should be worn when handling NMF, and proper ventilation is essential to avoid inhalation.

, particularly involving hydroxyl radicals. Studies have shown that it reacts with hydroxyl radicals at specific rate coefficients, indicating its reactivity under atmospheric conditions. The reaction rate coefficients for N-Methylformamide are temperature-dependent and can be expressed as follows:

kOH+MF=(1.3±0.4)×1012exp(3.7kJ mol1RT)cm3s1k_{\text{OH}+\text{MF}}=(1.3\pm 0.4)\times 10^{-12}\exp\left(\frac{3.7\,\text{kJ mol}^{-1}}{RT}\right)\text{cm}^3\text{s}^{-1}

This indicates a weak positive pressure dependence in its reactions . The photo-oxidation of N-Methylformamide results in several products, including methyl isocyanate and other nitrogen-containing compounds, showcasing its potential for complex transformations in atmospheric chemistry .

N-Methylformamide has been studied for its biological effects, particularly regarding its metabolism in humans. It is known that dimethylformamide is metabolized sequentially to N-Methylformamide and then to formamide, both of which are primarily excreted through urine. This metabolic pathway suggests potential implications for human health and environmental exposure .

N-Methylformamide can be synthesized through several methods:

  • Reaction of Methylamine with Methyl Formate:
    CH3NH2+HCOOCH3HCONHCH3+CH3OH\text{CH}_3\text{NH}_2+\text{HCOOCH}_3\rightarrow \text{HCONHCH}_3+\text{CH}_3\text{OH}
  • Transamidation with Formamide:
    HCONH2+CH3NH2HCONHCH3+NH3\text{HCONH}_2+\text{CH}_3\text{NH}_2\rightarrow \text{HCONHCH}_3+\text{NH}_3

These methods highlight the versatility of N-Methylformamide as a precursor in various chemical syntheses .

Research has indicated that N-Methylformamide interacts with various chemical species under different conditions. For instance, its intercalation into kaolinite alters the vibrational spectra of both kaolinite and N-Methylformamide, suggesting significant changes in molecular interactions . Additionally, studies on its reactions with hydroxyl radicals provide insights into its atmospheric behavior and potential environmental impacts .

N-Methylformamide shares structural similarities with several other formamides. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey CharacteristicsUnique Features
FormamideCH2O\text{CH}_2\text{O}Simple amide, used in peptide synthesisLess sterically hindered than N-Methylformamide
DimethylformamideC3H7NO\text{C}_3\text{H}_7\text{NO}More stable solventHigher boiling point and greater industrial use
N,N-DimethylacetamideC4H9NO\text{C}_4\text{H}_9\text{NO}Used as a solvent and reagentContains an acetyl group, affecting reactivity

N-Methylformamide's unique position arises from its balance between reactivity and stability compared to these similar compounds, making it suitable for specific applications where other formamides may not be effective .

Physical Description

N-methylformamide is a clear colorless liquid with a slight amine odor. (NTP, 1992)
Colorless liquid; [ICSC] Pale yellow or colorless liquid; [Alfa Aesar MSDS]
Liquid
COLOURLESS VISCOUS LIQUID.

XLogP3

-1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

59.037113783 g/mol

Monoisotopic Mass

59.037113783 g/mol

Boiling Point

356 to 365 °F at 760 mmHg (NTP, 1992)
180-185 °C
182.5 °C

Flash Point

208 °F (NTP, 1992)
98 °C
98 °C c.c.

Heavy Atom Count

4

Vapor Density

Relative vapor density (air = 1): 2.04

Density

1.011 at 66 °F (NTP, 1992) - Denser than water; will sink
0.9961 g/cu cm @ 25 °C
Density (at 20 °C): 1.003 g/cm³

LogP

log Kow = -0.97
-0.97
-0.0624

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

-40 °F (NTP, 1992)
-5.4 °C
-3.8 °C
-3 °C

UNII

XPE4G7Y986

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H360D ***: May damage the unborn child [Danger Reproductive toxicity]

Therapeutic Uses

NMF is an investigational anticancer drug... .

Pharmacology

N-Methylformamide is a water-soluble organic solvent. As an adjuvant antineoplastic agent, N-methylformamide depletes cellular glutathione, a key molecule involved in the antioxidation of reactive oxygen species (ROS) and other free radicals, thereby enhancing ionizing radiation-induced DNA cross-linking in and terminal differentiation of tumor cells. (NCI04)

MeSH Pharmacological Classification

Radiation-Sensitizing Agents

Mechanism of Action

The mechanism by which NMF causes hepatotoxicity is currently under investigation. Evidence is accumulating which suggests that a reactive metabolite of NMF is involved. In vitro NMF was cytotoxic only at concns in the 0.1 M range whereas the maximum NMF concn in the plasma of animals which showed evidence of hepatotoxicity was below 0.01 M. The hypothesis that a reactive metabolite is formed which might be responsible for NMF-induced hepatotoxicity is supported by the following findings: 1) NMF caused the depletion of hepatic glutathione levels in vivo, & in hepatocytes in vitro; 2) an NMF metabolite (or metabolites) was covalently bound to liver microsomal protein; & 3) pretreatment of mice with cysteine or N-acetylcysteine protected against NMF-induced hepatotoxicity. Liver mitochondria may be a target for the reactive metab, as NMF has been shown to inhibit the ability of mouse liver mitochondria to sequester calcium ions when a hepatotoxic dose was admin ip.

Vapor Pressure

0.2 mmHg at 77 °F (NTP, 1992)
0.25 [mmHg]
0.253 mm Hg @ 25 °C

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

123-39-7

Absorption Distribution and Excretion

8 healthy male subjects were exposed to dimethylformamide vapor at a concn of 8.79 + or - 0.33 ppm for 6 hr/day for 5 consecutive days. All urine voided by the subjects was collected from the beginning of the first exposure to 24 hr past the end of the last exposure & each sample was analyzed for monomethylformamide. Monomethylformamide was rapidly eliminated from the body with urine values peaking within a few hr following the end of each exposure period. The mean for the 7 hr (end of exposure) sample was 4.74 ug/ml urine or 736.8 ug.
Dimethylformamide reached an average level of 2.8 mg/l in the blood of subjects exposed to 21 ppm of the vapor for 4 hr, & was undetectable at 4 hr after the exposure; the metabolite, methylformamide, averaged between 1 & 2 mg/l in the blood & this level was maintained for at least 4 hr after exposure. Maximal blood levels of about 14 & 8 mg/l were observed for dimethylformamide & methylformamide, respectively, at 0 & 3 hrs, after a 4 hr exposure to 87 ppm of the vapor. Repeated daily exposures to 21 ppm of dimethylformamide did not result in accumulation of the chemical or its metabolite in blood. /Dimethylformamide and methylformamide/

Metabolism Metabolites

It is known that dimethylformamide is metabolized in man by sequential N-demethylation to methylformamide & formamide, which are largely eliminated in the urine.
In mice, NMF is metabolized mainly to carbon dioxide, which is exhaled with the breath, & to methylamine, which is excreted with the urine. Of the radioactivity injected with [C14]formyl-NMF (400 mg/kg), 39% was exhaled as carbon dioxide. The amount of the drug excreted unchanged in the urine in mice was only 26% & 15% of the dose was metabolized to methylamine. A mercapturate, N-acetyl-S-(N-methylcarbamoyl)cysteine was identified as a major metabolite of NMF in the urine of mice, rats, & patients. Formation of the novel metabolite involves oxidation of the formyl moiety & subsequent conjugation with glutathione. On GLC analysis of the urine of mice which had received NMF, small amounts of formamide were also detected. Some evidence suggests that this metabolite was actually N-hydroxy-methylformamide, the immediate product of N-methyl-C-hydroxylation of NMF, & not formamide. N-Hydroxymethylformamide, like N-hydroxymethyl-N-methylformamide, the principal metabolite of dimethylformamide, is thermally labile & breaks down to give formamide & formaldehyde; but it is stable in aqueous soln. In alkaline soln N-hydroxymethylformamide undergoes facile hydrolysis. Only 14% of the radioactivity injected with [C14]methyl-NMF was exhaled as labeled carbon dioxide. Formate was not a urinary metabolite of NMF in mice.
N-methylformamide has known human metabolites that include Methyl Isocyanate.

Wikipedia

N-Methylformamide

Methods of Manufacturing

BY HEATING THE METHYLAMINE SALT; OR BY REACTION OF METHYLAMINE WITH METHYL OR ETHYL FORMATE
Methyl formate + methylamine (amide formation)

General Manufacturing Information

Formamide, N-methyl-: ACTIVE

Analytic Laboratory Methods

A HPLC method with UV detection was used for the determination of low mol wt amides in pharmaceutical matrixes. The method was based on Zorbax C8 or Alltech C18 column, mobile phase consisting of 3-5% MeCN in 0.1M phosphate buffer, & flow rate of 1-1.5 ml/min at the room temperature. By strongly retaining the sample matrix & allowing the amide analyte to elute, the method can be generally applied to many types of org matrix for pharmaceutical & agricultural products. /Amides/

Clinical Laboratory Methods

N-METHYLFORMAMIDE WHEN PRESENT IN URINE IN CONCN BETWEEN 5 & 500 UL/L CAN BE MEASURED BY DIRECT INJECTION OF AN ALIQUOT OF A SPECIMEN ON A CHROMOSORB 103 COLUMN OF A GAS CHROMATOGRAPH. THE SENSITIVITY OF THE METHOD CAN BE INCREASED TO MEASURE 0.5 UL/L OF N-METHYLFORMAMIDE BY CHROMATOGRAPHING DICHLOROMETHANE EXTRACTS OF CONCENTRATED URINE RESIDUES.
Methylformamide concentrations in urine may be determined by flame-ionization gas chromatography, involving direct sample introduction.
/Determination of dimethylformamide and N-methylformamide by gas chromatography/.

Interactions

SIMULTANEOUS TREATMENT OF PREGNANT RATS AND MICE WITH SODIUM NITRITE (0.5-0.75% IN DRINKING WATER ON DAYS 11-15 OF GESTATION) AND N-METHYLUREA, N,N'-DIMETHYLUREA OR N,N,N-TRIMETHYLUREA (1000, 1000 OR 500 MG/KG IP, RESPECTIVELY, ON DAY 11 OR 13 OF GESTATION) PRODUCED THE SAME TERATOGENIC EFFECTS AS TREATMENT WITH THE NITROSYLATED HOMOLOGS OF THESE METHYLUREAS. TREATMENT OF RATS WITH SODIUM NITRITE & N-METHYLFORMAMIDE PRODUCED GREATER TERATOGENIC EFFECTS THAN TREATMENT WITH N-ALKYL CARBOXYLIC ACID AMIDE ALONE.
N-METHYLFORMAMIDE (1.8 G/KG IV) DECR HYPERTENSION INDUCED BY INDIRECTLY ACTING AMINES TYRAMINE & EPHEDRINE.
Admin of NMF on 4 consecutive days enhanced the sleeping time caused by pentobarbital in male rats to 565% of controls & reduced to a moderate extent the activities of rat hepatic cytochrome P-450 & cytochrome c reductase.
Like dimethylformamide NMF or its metabolites appear to interact with the metab of ethanol. Admin of 2 or 20 mmol/kg NMF to rats 3 or 18 hr before ethanol (both orally) induced an elevation in blood acetaldehyde levels. In the case of high doses of NMF admin 18 hr before alcohol, the level of ethanol in the blood was also raised significantly over controls.

Stability Shelf Life

Solution: A 25% aqueous solution is stable at room temperature for at least one week (NMR).

Dates

Modify: 2023-08-15
Liu et al. Harnessing chemical energy for the activation and joining of prebiotic building blocks. Nature Chemistry, doi: 10.1038/s41557-020-00564-3, published online 22 October 2020

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